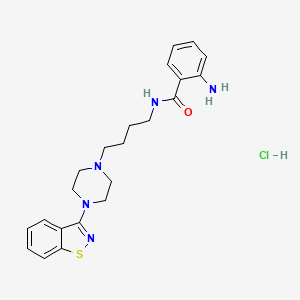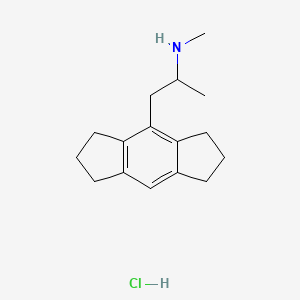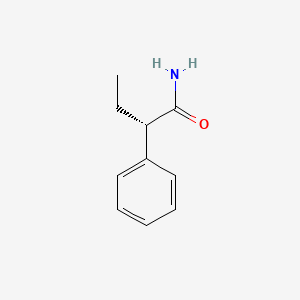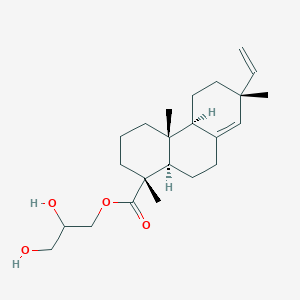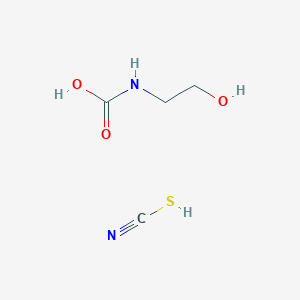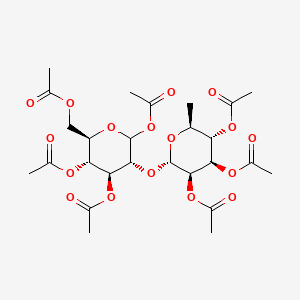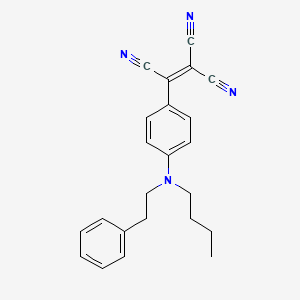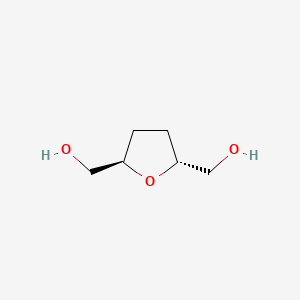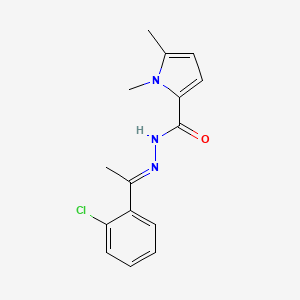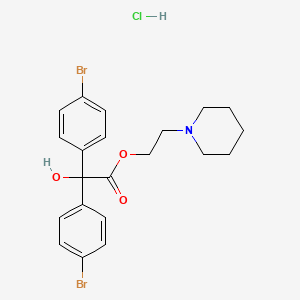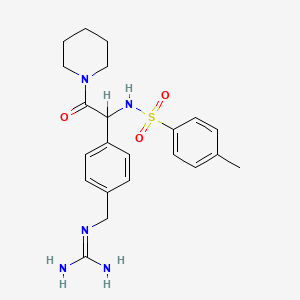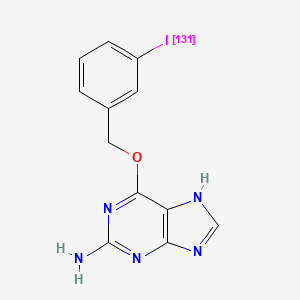
O(6)-(3-Iodobenzyl)guanine I-131
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O(6)-(3-Iodobenzyl)guanine I-131 is a radiopharmaceutical compound that combines the properties of O(6)-(3-Iodobenzyl)guanine with the radioactive isotope Iodine-131. This compound is primarily used in the field of nuclear medicine for diagnostic and therapeutic purposes, particularly in the treatment of certain types of cancer. The radioactive iodine component allows for targeted radiation therapy, while the guanine derivative aids in the selective targeting of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O(6)-(3-Iodobenzyl)guanine I-131 typically involves the iodination of a benzylguanine precursor. The process begins with the preparation of O(6)-(3-Iodobenzyl)guanine, which is then labeled with Iodine-131. The iodination reaction is usually carried out under mild conditions to ensure the stability of the compound. Common reagents used in this process include iodine monochloride (ICl) or sodium iodide (NaI) in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing the production of unwanted by-products. High-performance liquid chromatography (HPLC) is often employed for the purification of the final product to ensure its suitability for medical applications .
Chemical Reactions Analysis
Types of Reactions
O(6)-(3-Iodobenzyl)guanine I-131 undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo redox reactions, particularly involving the iodine moiety.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioether derivatives, while oxidation reactions may produce iodinated by-products .
Scientific Research Applications
O(6)-(3-Iodobenzyl)guanine I-131 has a wide range of scientific research applications, including:
Chemistry: Used as a radiolabeling agent for studying molecular interactions and reaction mechanisms.
Biology: Employed in the investigation of DNA repair mechanisms and the role of guanine derivatives in cellular processes.
Medicine: Primarily used in the treatment of neuroendocrine tumors, thyroid cancer, and other malignancies that take up iodine. .
Mechanism of Action
The mechanism of action of O(6)-(3-Iodobenzyl)guanine I-131 involves the selective uptake of the compound by cancer cells, followed by the emission of beta particles from the radioactive iodine. These beta particles cause localized damage to the DNA of the cancer cells, leading to cell death. The guanine derivative component enhances the selectivity of the compound for cancer cells, thereby minimizing damage to healthy tissues .
Comparison with Similar Compounds
Similar Compounds
Metaiodobenzylguanidine (MIBG): Another radiopharmaceutical that targets neuroendocrine tumors and is labeled with Iodine-131.
Iodine-123 Labeled Compounds: Used primarily for diagnostic imaging due to their lower radiation dose compared to Iodine-131
Uniqueness
O(6)-(3-Iodobenzyl)guanine I-131 is unique in its combination of a guanine derivative with radioactive iodine, providing both diagnostic and therapeutic capabilities. Its selective targeting of cancer cells and the potent beta emission from Iodine-131 make it particularly effective for treating certain types of cancer .
Properties
CAS No. |
321195-50-0 |
|---|---|
Molecular Formula |
C12H10IN5O |
Molecular Weight |
371.15 g/mol |
IUPAC Name |
6-[(3-(131I)iodanylphenyl)methoxy]-7H-purin-2-amine |
InChI |
InChI=1S/C12H10IN5O/c13-8-3-1-2-7(4-8)5-19-11-9-10(16-6-15-9)17-12(14)18-11/h1-4,6H,5H2,(H3,14,15,16,17,18)/i13+4 |
InChI Key |
IRRAGWYGQHFFCC-IQTOPCCNSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[131I])COC2=NC(=NC3=C2NC=N3)N |
Canonical SMILES |
C1=CC(=CC(=C1)I)COC2=NC(=NC3=C2NC=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


